

Spectroscopic Profile of 2,4,5-Triiodoimidazole: A Technical Guide

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Compound of Interest

Compound Name: **2,4,5-Triiodoimidazole**

Cat. No.: **B157059**

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This technical guide provides an in-depth overview of the spectroscopic data for **2,4,5-triiodoimidazole**, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry

The mass spectrum of **2,4,5-triiodoimidazole** provides key information about its molecular weight and fragmentation pattern. Electron ionization mass spectrometry (EI-MS) is a common technique used for its analysis.

Table 1: Mass Spectrometry Data for **2,4,5-Triiodoimidazole**

| Parameter | Value | Reference |
|--------------------------------|---|---|
| Molecular Formula | C ₃ H ₁₃ N ₂ | [1] [2] |
| Molecular Weight | 445.77 g/mol | [1] |
| Exact Mass | 445.727383 g/mol | [2] |
| Major Fragment Ions (m/z) | | |
| Molecular Ion [M] ⁺ | 446 | [1] |
| [M-I] ⁺ | 319 | [1] |
| [M-2I] ⁺ | 192 | [1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing **2,4,5-triiodoimidazole** is through Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation: A dilute solution of **2,4,5-triiodoimidazole** is prepared in a suitable volatile solvent.
- Gas Chromatography: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule. For **2,4,5-triiodoimidazole**, both ¹H and ¹³C NMR data are crucial for structural confirmation.

Note: Specific, experimentally-derived peak lists for ¹H and ¹³C NMR of **2,4,5-triiodoimidazole** are not readily available in public databases at the time of this writing. The following represents expected chemical shift regions based on the structure.

Table 2: Predicted NMR Data for **2,4,5-Triiodoimidazole**

| Nucleus | Predicted Chemical Shift (δ , ppm) | Multiplicity | Notes |
|-----------------|--|--------------|--|
| ¹ H | 12-14 | Singlet | The N-H proton of the imidazole ring is expected to be a broad singlet in this downfield region. |
| ¹³ C | 110-140 | - | The carbon atoms in the imidazole ring are expected to resonate in this range. The C-I bonds will significantly influence the chemical shifts. |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of **2,4,5-triiodoimidazole** is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
- Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note: A specific, experimentally-derived IR peak list for **2,4,5-triiodoimidazole** is not readily available in public databases at the time of this writing. The following table outlines the expected characteristic absorption bands.

Table 3: Predicted Infrared (IR) Absorption Bands for **2,4,5-Triiodoimidazole**

| Functional Group | Expected Wavenumber (cm ⁻¹) | Intensity |
|------------------|---|---------------|
| N-H Stretch | 3100-3300 | Medium, Broad |
| C=N Stretch | 1600-1650 | Medium |
| C-N Stretch | 1250-1350 | Medium |
| C-I Stretch | 500-600 | Strong |

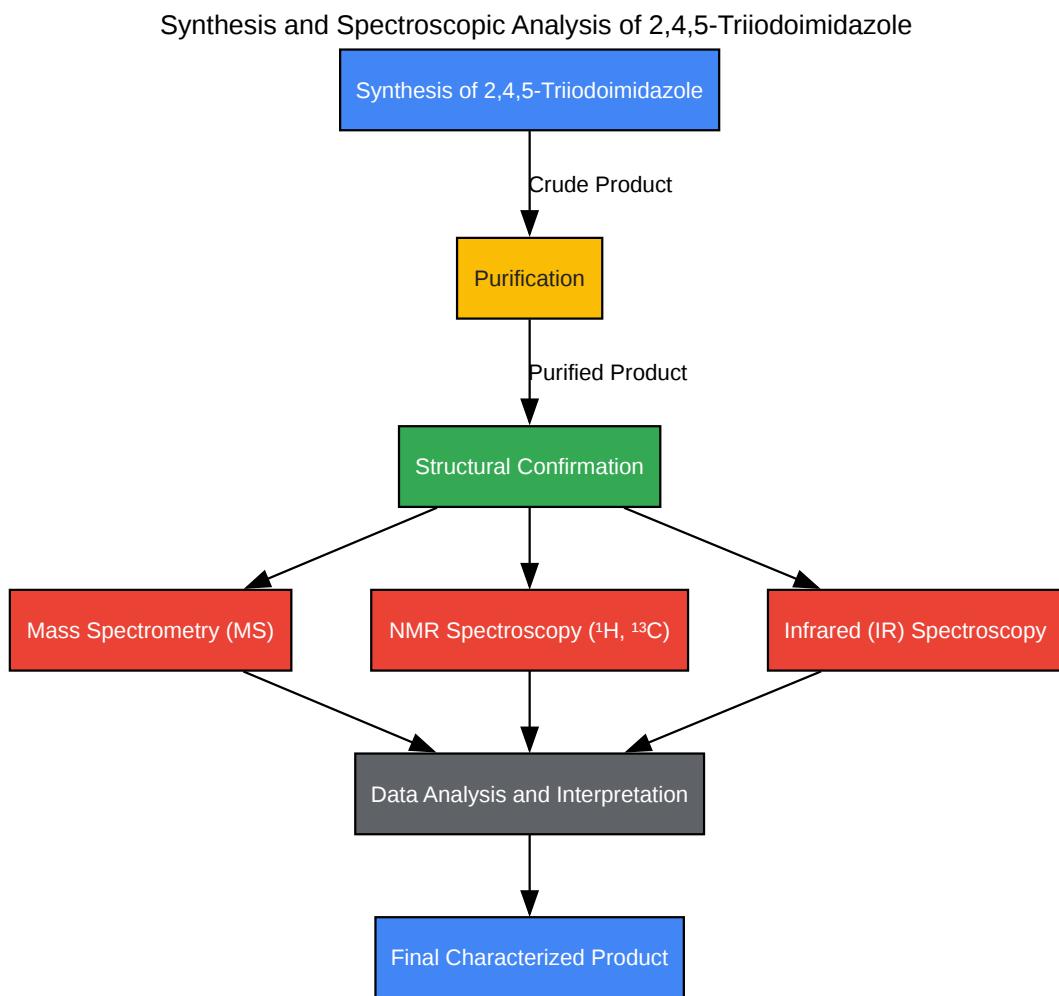
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The solid **2,4,5-triiodoimidazole** sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is recorded.

- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2,4,5-triiodoimidazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2,4,5-triiodoimidazole**.

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